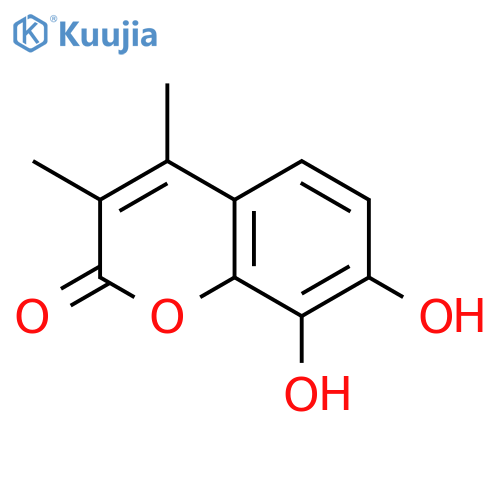Cas no 1658-73-7 (7,8-Dihydroxy-3,4-dimethyl-2H-chromen-2-one)

1658-73-7 structure
商品名:7,8-Dihydroxy-3,4-dimethyl-2H-chromen-2-one
7,8-Dihydroxy-3,4-dimethyl-2H-chromen-2-one 化学的及び物理的性質
名前と識別子
-
- 7,8-Dihydroxy-3,4-dimethyl-2H-chromen-2-one
- 3,4-Dimethyl-7,8-dihydroxycoumarin
- 3,4-Dimethyl-daphnetin
- 7,8-dihydroxy-
- 7,8-dihydroxy-3-(4-methoxyphenyl)-4H-1-benzopyran-4-one
- 7,8-dihydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one
- 7,8-dihydroxy-3,4-dimethyl-coumarin
- 7,8-Dihydroxy-3,4-dimethyl-cumarin
- 7,8-dihydroxy-4'-methoxy-isoflavone
- 7,8-Dihydroxy-4'-methoxyisoflavone
- 8-hydroxyformononetin
- AC1NUKBC
- CHEMBL1290231
- Retusin (isoflavone)
- SureCN2070030
- 7,8-dihydroxy-3,4-dimethyl-2-chromenone
- 7,8-dihydroxy-3,4-dimethylchromen-2-one
- 7,8-dihydroxy-3,4-dimethyl-chromen-2-one
- CS-0279572
- SR-01000284553
- MFCD05997317
- 2H-1-Benzopyran-2-one, 7,8-dihydroxy-3,4-dimethyl-
- CCG-344616
- STL372195
- NS-02210
- F3285-1270
- SCHEMBL15285080
- BBL030437
- SR-01000284553-1
- EN300-186407
- LJVMXVODLKJAIN-UHFFFAOYSA-N
- AKOS002306060
- 1658-73-7
- ALBB-015671
-
- MDL: MFCD05997317
- インチ: InChI=1S/C11H10O4/c1-5-6(2)11(14)15-10-7(5)3-4-8(12)9(10)13/h3-4,12-13H,1-2H3
- InChIKey: LJVMXVODLKJAIN-UHFFFAOYSA-N
- ほほえんだ: CC1=C(C)C(=O)OC2=C1C=CC(=C2O)O
計算された属性
- せいみつぶんしりょう: 206.0579
- どういたいしつりょう: 206.05790880g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 0
- 複雑さ: 321
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66.8Ų
- 疎水性パラメータ計算基準値(XlogP): 1.5
じっけんとくせい
- 密度みつど: 1.4±0.1 g/cm3
- ゆうかいてん: Not available
- ふってん: 417.8±45.0 °C at 760 mmHg
- フラッシュポイント: 170.0±22.2 °C
- PSA: 66.76
- じょうきあつ: 0.0±1.0 mmHg at 25°C
7,8-Dihydroxy-3,4-dimethyl-2H-chromen-2-one セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 危険レベル:IRRITANT
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
7,8-Dihydroxy-3,4-dimethyl-2H-chromen-2-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | D282091-100mg |
7,8-dihydroxy-3,4-dimethyl-2h-chromen-2-one |
1658-73-7 | 100mg |
$ 70.00 | 2022-06-05 | ||
| Life Chemicals | F3285-1270-10g |
7,8-dihydroxy-3,4-dimethyl-2H-chromen-2-one |
1658-73-7 | 95%+ | 10g |
$1590.0 | 2023-09-06 | |
| Enamine | EN300-186407-1.0g |
7,8-dihydroxy-3,4-dimethyl-2H-chromen-2-one |
1658-73-7 | 95.0% | 1.0g |
$442.0 | 2025-03-21 | |
| abcr | AB409447-1 g |
7,8-Dihydroxy-3,4-dimethyl-2H-chromen-2-one |
1658-73-7 | 1g |
€239.00 | 2023-06-17 | ||
| OTAVAchemicals | 7218310530-1G |
7,8-dihydroxy-3,4-dimethyl-2H-chromen-2-one |
1658-73-7 | 95% | 1G |
$250 | 2023-07-04 | |
| Ambeed | A205574-1g |
7,8-Dihydroxy-3,4-dimethyl-2H-chromen-2-one |
1658-73-7 | 95+% | 1g |
$178.0 | 2024-04-23 | |
| A2B Chem LLC | AI97240-1g |
7,8-Dihydroxy-3,4-dimethyl-2h-chromen-2-one |
1658-73-7 | 95% | 1g |
$228.00 | 2024-04-20 | |
| abcr | AB409447-500 mg |
7,8-Dihydroxy-3,4-dimethyl-2H-chromen-2-one |
1658-73-7 | 500MG |
€195.40 | 2023-02-20 | ||
| Enamine | EN300-186407-2.5g |
7,8-dihydroxy-3,4-dimethyl-2H-chromen-2-one |
1658-73-7 | 95.0% | 2.5g |
$867.0 | 2025-03-21 | |
| Enamine | EN300-186407-10.0g |
7,8-dihydroxy-3,4-dimethyl-2H-chromen-2-one |
1658-73-7 | 95.0% | 10.0g |
$1900.0 | 2025-03-21 |
7,8-Dihydroxy-3,4-dimethyl-2H-chromen-2-one 関連文献
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
-
Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
-
4. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Elzbieta Frackowiak Phys. Chem. Chem. Phys., 2007,9, 1774-1785
1658-73-7 (7,8-Dihydroxy-3,4-dimethyl-2H-chromen-2-one) 関連製品
- 529-84-0(4-Methylesculetin)
- 482-83-7(Dalbergin)
- 482-82-6(Nordalbergin)
- 2107-77-9(4-Methyldaphnetin)
- 2107-78-0(3,4-DIMETHYLUMBELLIFERONE)
- 3361-13-5(4-Methylumbelliferyl propionate)
- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)
- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)
- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)
- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1658-73-7)7,8-Dihydroxy-3,4-dimethyl-2H-chromen-2-one

清らかである:99%
はかる:1g
価格 ($):160.0